molecular formula C10H13N3O2 B14407293 (2S)-3-Azido-2-(benzyloxy)propan-1-ol CAS No. 85820-85-5

(2S)-3-Azido-2-(benzyloxy)propan-1-ol

Cat. No.: B14407293
CAS No.: 85820-85-5
M. Wt: 207.23 g/mol
InChI Key: RGKAHGKAOOOQMM-JTQLQIEISA-N
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Description

(2S)-3-Azido-2-(benzyloxy)propan-1-ol is an organic compound that features both azido and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Azido-2-(benzyloxy)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with (2S)-3-chloro-2-(benzyloxy)propan-1-ol.

    Azidation: The chloro group is substituted with an azido group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (2S)-3-Azido-2-(benzyloxy)propan-1-ol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzyloxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding amines.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: May be used in the synthesis of biologically active compounds or as a probe in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S)-3-Azido-2-(benzyloxy)propan-1-ol would depend on its specific application. For example, if used as a precursor in synthesis, its reactivity would be determined by the functional groups present (azido and benzyloxy). The azido group can participate in click chemistry reactions, while the benzyloxy group can undergo various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(benzyloxy)propan-1-ol: Similar structure but lacks the azido group.

    3-Azido-1-propanol: Similar structure but lacks the benzyloxy group.

Uniqueness

(2S)-3-Azido-2-(benzyloxy)propan-1-ol is unique due to the presence of both azido and benzyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

85820-85-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-3-azido-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C10H13N3O2/c11-13-12-6-10(7-14)15-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1

InChI Key

RGKAHGKAOOOQMM-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H](CN=[N+]=[N-])CO

Canonical SMILES

C1=CC=C(C=C1)COC(CN=[N+]=[N-])CO

Origin of Product

United States

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